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For Immediate Release

[City, State] — December 8, 2025 — SRT2104, a selective Sirtuin 1 (SIRT1) activator, has been
the subject of numerous clinical investigations exploring its therapeutic potential across a range
of metabolic and inflammatory diseases. This guide provides a critical appraisal of the clinical
trial data for SRT2104, offering a comparative analysis with other therapeutic alternatives and a
detailed look at the experimental methodologies employed. Designed for researchers,
scientists, and drug development professionals, this document aims to present an objective
overview to inform future research and development in the field of SIRT1 modulation.

Introduction to SRT2104 and SIRT1 Activation

SRT2104 is a small molecule activator of SIRT1, a nicotinamide adenine dinucleotide (NAD+)-
dependent deacetylase. The activation of SIRTL1 is believed to mimic some of the beneficial
effects of calorie restriction, playing a crucial role in cellular metabolism, inflammation, and
aging. Preclinical studies have demonstrated the potential of SRT2104 in various disease
models, leading to its evaluation in human clinical trials for conditions such as psoriasis, type 2
diabetes mellitus, and age-related metabolic decline. This guide will delve into the quantitative
outcomes of these trials, providing a clear comparison with existing data for other interventions.

Comparative Analysis of Clinical Trial Data

The clinical development of SRT2104 has yielded a mixed but informative set of results. Below,
we present a summary of the key findings in tabular format, comparing the efficacy of SRT2104
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with placebo and, where available, other relevant compounds like resveratrol, a natural SIRT1
activator.

Psoriasis

A key study investigated the efficacy of SRT2104 in patients with moderate to severe plaque
psoriasis.

Table 1: Efficacy of SRT2104 in Moderate to Severe Psoriasis (84 days)

Percentage of
Patients with Good

Mean Baseline Adjusted Mean Day
Treatment Group to Excellent
PASI 84 PASI . .
Histological
Improvement
Placebo 15.65 15.65 14.3%
SRT2104 (250
14.41 14.41 50.0%
mg/day)
SRT2104 (500
13.32 13.32 44.4%
mg/day)
SRT2104 (1000
11.43 11.43 18.2%

mg/day)

Data from a randomized, placebo-controlled study of SRT2104 in patients with moderate to
severe psoriasis.[1]

While a statistically significant improvement in skin histology was observed across all SRT2104
groups compared to historical placebo rates, this did not consistently correlate with
improvements in the Psoriasis Area and Severity Index (PASI) scores.[1] Notably, the highest
dose did not yield the best histological outcome, suggesting a complex dose-response
relationship. In comparison, clinical evidence for resveratrol in psoriasis is still emerging, with
preclinical studies showing promise in reducing inflammation and keratinocyte
hyperproliferation.[2][3] However, large-scale human trials with clear efficacy data for
resveratrol in psoriasis are currently lacking.[2]
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Type 2 Diabetes Mellitus

Multiple trials have assessed the impact of SRT2104 on glycemic control and metabolic
parameters in patients with type 2 diabetes.

Table 2: Change from Baseline in Glycemic Parameters with SRT2104 in Type 2 Diabetes (28
days)

Change in Fasting Change in Fasting Change in HbAlc
Treatment Group

Glucose (mmol/L) Insulin (pmoliL) (%)
Placebo -1.17 +1.0
SRT2104 (0.25 g/day
-1.11 +8.9
)
SRT2104 (0.5 g/day ) -0.52 -6.9
SRT2104 (1.0 g/day)  -0.97 +4.1
SRT2104 (2.0 g/day ) -0.15 +15.2 +0.48

Data from a phase Il, randomized, placebo-controlled, double-blind, multi-dose study of
SRT2104 in subjects with type 2 diabetes.[4][5]

Treatment with SRT2104 for 28 days did not lead to consistent, dose-related improvements in
glucose or insulin levels.[5] In one study, the 2.0 g/day dose was associated with a surprising
increase in HbAlc.[4] However, some studies did note improvements in lipid profiles.[5]

In contrast, several meta-analyses of clinical trials on resveratrol in type 2 diabetes have
suggested beneficial effects on glycemic control.

Table 3: Effects of Resveratrol on Glycemic Control in Type 2 Diabetes (Meta-analysis data)
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Change with Resveratrol (compared to

Parameter

placebo)
Fasting Plasma Glucose -0.50 mmol/L
HbAlc -0.45%
Fasting Insulin -1.31 mIU/L
HOMA-IR -0.83

Data from a 24-week randomized controlled trial of 200 mg/day resveratrol.[6] Another meta-
analysis suggests that higher doses (=500 mg/day) of resveratrol are more effective in
improving fasting blood glucose, fasting serum insulin, and HOMA-IR.[7]

Experimental Protocols
SRT2104 in Psoriasis (NCT01154101)

» Study Design: A randomized, double-blind, placebo-controlled, Phase lla study.[1]
o Participants: 40 patients with moderate to severe plaque-type psoriasis.[1]

 Intervention: Oral SRT2104 at 250 mg, 500 mg, or 1000 mg per day, or matching placebo,
for 84 consecutive days.[1]

e Primary Outcome Measures: Histological improvement of skin biopsies based on epidermal
thickness, keratinocyte differentiation, and K16 expression.[1]

e Secondary Outcome Measures: Change in Psoriasis Area and Severity Index (PASI) and
Physician's Global Assessment (PGA) scores.[1]

SRT2104 in Type 2 Diabetes (NCT01031108)

» Study Design: A single-center, randomized, double-blind, placebo-controlled, crossover
study.[8]

o Participants: Subjects with type 2 diabetes mellitus.[8]
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« Intervention: Oral SRT2104 (2.0 g/day ) or placebo for 28 days, followed by a crossover to
the other treatment for another 28 days.[8]

e Primary Outcome Measures: Safety and tolerability of SRT2104.[8]

e Secondary Outcome Measures: Effects on vasomotor and fibrinolytic function, markers of
glucose control (HbAlc, fructosamine), and platelet activation.[9]

Signaling Pathways and Experimental Workflows

The therapeutic rationale for SRT2104 is based on its activation of SIRT1, which in turn
deacetylates a variety of downstream targets, influencing multiple signaling pathways.

Downstream Effects

NFKE I Inflammation
(Deacetylated)
p53 .
(Deacetylated)

PGC-1a t Mitochondrial
(Deacetylated) Biogenesis

Click to download full resolution via product page

NAD+ Co-substrate

T Activates

SRT2104 activates SIRT1, leading to downstream effects.

The clinical trial workflow for a typical Phase Il study of SRT2104 is outlined below.
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A typical workflow for a randomized controlled trial of SRT2104.

Conclusion

The clinical trial data for SRT2104 presents a nuanced picture. While the compound has
demonstrated biological activity, as evidenced by histological improvements in psoriasis and
effects on lipid profiles, its clinical efficacy in terms of improving key disease scores in psoriasis
and glycemic control in type 2 diabetes has been inconsistent.[1][5] The observed variability in
pharmacokinetic data may contribute to these mixed results.[10] In comparison, the natural
SIRT1 activator resveratrol has shown more consistently positive, albeit modest, effects on
glycemic control in meta-analyses of clinical trials.[6][7][11] However, direct head-to-head trials
are needed for a definitive comparison. Future research on SRT2104 and other synthetic
SIRT1 activators may need to focus on optimizing formulations to improve bioavailability and
reduce inter-subject variability, as well as identifying patient populations most likely to respond
to this therapeutic approach. The exploration of SIRT1 activation remains a promising avenue
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for the treatment of metabolic and inflammatory diseases, and the lessons learned from the
clinical development of SRT2104 will be invaluable in guiding these future efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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